Dicyclohexyl(mesityl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMRUTAFFILQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584650 | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-48-3 | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Dicyclohexyl(mesityl)phosphine: Properties and Applications in Catalysis

Abstract

Dicyclohexyl(mesityl)phosphine, a member of the bulky, electron-rich trialkylphosphine ligand class, has emerged as a critical tool in modern synthetic organic chemistry. Its unique combination of steric bulk and electron-donating character makes it highly effective in facilitating challenging transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its structural, physical, and electronic properties, explores its mechanistic role in key catalytic cycles, offers a practical experimental protocol, and outlines essential safety considerations. The strategic application of this ligand enables the efficient synthesis of complex molecular architectures, making it invaluable for researchers in materials science and pharmaceutical development.

Introduction: The Strategic Role of Phosphine Ligands

In the realm of transition metal catalysis, the ligand is not a passive spectator but an active controller of reactivity and selectivity. Phosphine ligands (PR₃) are among the most versatile and widely utilized classes, primarily due to the tunable nature of their steric and electronic properties. By systematically modifying the R groups, chemists can fine-tune the catalytic activity of the metal center to achieve desired outcomes.[1] Generally, electron-rich phosphines enhance the rate of oxidative addition, a crucial step in many catalytic cycles, while steric bulk can promote reductive elimination and stabilize low-coordinate metal species.[2]

This compound fits into the category of highly effective "organocatalysts" that are bulky and basic.[3] It is specifically designed to combine the large steric footprint of two cyclohexyl groups with the bulky, ortho-substituted mesityl (2,4,6-trimethylphenyl) group. This architecture creates a unique pocket around the metal center, influencing the geometry and reactivity of the resulting complex and enabling transformations that are difficult to achieve with less sterically demanding or less electron-rich ligands.[4]

Structural and Physicochemical Properties

The efficacy of this compound stems directly from its distinct molecular architecture and resulting physicochemical characteristics.

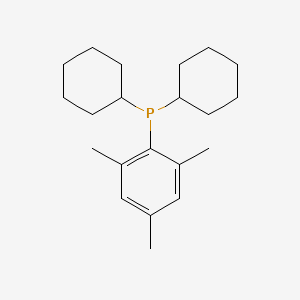

Molecular Structure

The ligand features a central phosphorus atom bonded to two saturated cyclohexyl rings and one aromatic mesityl ring. The cyclohexyl groups provide significant steric bulk and are strong sigma-donors, while the mesityl group, with its two ortho-methyl substituents, further increases the steric hindrance around the phosphorus atom.

Caption: Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below. These values are essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 870703-48-3 | [5] |

| Molecular Formula | C₂₁H₃₃P | [5] |

| Molecular Weight | 316.46 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 81-85 °C | [5] |

| Steric Parameter | High (quantified by cone angle) | [6] |

| Electronic Parameter | Strongly electron-donating (electron-rich) | [2] |

Steric and Electronic Profile

The steric and electronic properties of phosphine ligands are intrinsically linked and difficult to completely separate.[3] However, they can be conceptually understood and quantified to predict catalytic behavior.

-

Electronic Properties: The two cyclohexyl groups are alkyl substituents, which are strong σ-donors and poor π-acceptors. This makes the phosphorus center highly electron-rich. The electronic effect of phosphines can be indirectly measured by observing the C-O stretching frequencies in their corresponding metal-carbonyl complexes; stronger σ-donating phosphines lead to lower ν(CO) frequencies.[6] The high electron density on the phosphorus atom is transferred to the metal center, which facilitates the oxidative addition of substrates, especially challenging ones like aryl chlorides.[2]

Applications in Palladium-Catalyzed Cross-Coupling

The unique steric and electronic profile of this compound makes it a powerful ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation in modern synthesis.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions.[8] The use of bulky, electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction to include less reactive and sterically hindered substrates.

Causality behind its effectiveness:

-

Facilitation of Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the Pd(0) center, promoting the oxidative addition of even unactivated aryl chlorides (Ar-Cl), which are often preferred substrates due to their lower cost compared to bromides or iodides.[2][8]

-

Promotion of Reductive Elimination: The significant steric bulk of the ligand forces the coupling partners into close proximity on the metal center, accelerating the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[2]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. Similar to the Suzuki coupling, the development of catalysts supported by bulky, electron-rich phosphine ligands was a watershed moment for this transformation. These ligands enhance the rates of both oxidative addition and reductive elimination, allowing the coupling of a wide range of amine and aryl partners under milder conditions.[4]

Mechanistic Insights: The Catalytic Cycle

The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the stages where the phosphine ligand (L), such as this compound, exerts its influence.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The ligand (L) stabilizes the active Pd(0) species. Its electron-donating character facilitates the oxidative addition of Ar-X to form the Pd(II) intermediate. Following transmetalation with the activated boron species, the ligand's steric bulk promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the Pd(0) catalyst for the next turnover.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To couple 4-chlorotoluene with phenylboronic acid.

Reagents & Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Potassium phosphate (K₃PO₄), anhydrous

-

4-Chlorotoluene

-

Phenylboronic acid

-

Toluene, anhydrous

-

Schlenk flask or reaction vial with stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Catalyst Pre-formation/In-situ Generation:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%) and this compound (2 mol%).

-

Add anhydrous toluene to the flask.

-

Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.

-

-

Addition of Reagents:

-

To the catalyst mixture, add potassium phosphate (2.0 equivalents), phenylboronic acid (1.2 equivalents), and 4-chlorotoluene (1.0 equivalent).

-

-

Reaction:

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material (4-chlorotoluene) is consumed (typically 4-24 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

-

Self-Validation: The success of the protocol is validated by the high conversion of the starting aryl chloride and the clean formation of the product, which can be confirmed by standard analytical techniques (NMR, GC-MS). The high yield demonstrates the catalyst's efficiency, which is directly attributable to the ligand's properties.

Safety and Handling

Organophosphine compounds require careful handling due to their potential toxicity and reactivity.

-

Toxicity: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

-

Air Sensitivity: While many trialkylphosphines are pyrophoric (ignite spontaneously in air), solid phosphines like this compound are generally more stable. However, they are still susceptible to oxidation by atmospheric oxygen to the corresponding phosphine oxide. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to preserve the ligand's integrity and catalytic activity.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber), when handling this compound.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]

Conclusion

This compound stands out as a highly effective ligand for transition metal catalysis due to its well-defined combination of strong electron-donating properties and significant steric bulk. This unique profile enables the activation of challenging substrates and promotes efficient catalytic turnovers in critical bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers in drug discovery and materials science, a thorough understanding of this ligand's properties and its mechanistic role provides a powerful advantage in the rational design of synthetic routes to complex molecular targets.

References

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]

-

Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]

-

The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

-

National Center for Biotechnology Information. (n.d.). Dicyclohexylphosphine. PubChem Compound Database. [Link]

-

LookChem. (n.d.). Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). [Link]

-

National Center for Biotechnology Information. (n.d.). Dicyclohexyl(ethyl)phosphine. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring... [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. PubChem Compound Database. [Link]

-

Muller, A., Otto, S., & Roodt, A. (2008). Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

-

Kennedy, A. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2469–2477. [Link]

-

ResearchGate. (2013). How pyrophoric is dicyclohexylphosphine? [Link]

-

Uozumi, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 631–637. [Link]

-

LibreTexts Chemistry. (2021). 4.3: Phosphines. [Link]

-

eScholarship.org. (2021). Phosphorus-Based Catalysis. [Link]

- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

-

ResearchGate. (2021). Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides. [Link]

-

Poater, A., et al. (2017). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 46(34), 11447-11455. [Link]

-

Air Liquide. (2023). SAFETY DATA SHEET Phosphine. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. orgsyn.org [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. gelest.com [gelest.com]

Dicyclohexyl(mesityl)phosphine synthesis protocol

An In-Depth Technical Guide to the Synthesis of Dicyclohexyl(mesityl)phosphine

Abstract

This compound is a bulky, electron-rich monodentate phosphine ligand increasingly utilized in transition metal catalysis.[1] Its unique steric and electronic properties are pivotal in promoting challenging cross-coupling reactions.[2] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental procedures, and emphasize critical safety protocols for handling the air- and moisture-sensitive reagents involved.

Introduction: The Rationale for Bulky Phosphine Ligands

In the realm of homogeneous catalysis, the ligand's role is paramount. It directly influences the catalyst's stability, activity, and selectivity by modulating the metal center's electronic and steric environment. Bulky, electron-rich phosphine ligands, such as this compound, have become indispensable in modern organic synthesis.[1]

-

Steric Hindrance: The bulky dicyclohexyl and mesityl groups create a sterically demanding pocket around the metal center. This bulk facilitates the reductive elimination step in catalytic cycles, which is often the rate-limiting step, thereby accelerating the overall reaction rate.

-

Electron-Donating Properties: The alkyl nature of the cyclohexyl groups and the methyl groups on the mesityl ring make the phosphorus atom highly electron-rich. This high electron density increases the reactivity of the metal center, particularly in the oxidative addition step with challenging substrates like aryl chlorides.

These combined properties make this compound and similar ligands highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling.[2] This guide focuses on a robust and scalable synthesis utilizing a Grignard reaction, a cornerstone of organophosphorus chemistry.[3][4][5]

Synthetic Strategy: A Mechanistic Overview

The most common and efficient route to tertiary phosphines like this compound involves the reaction of an organometallic reagent with a halophosphine.[6] Our chosen strategy is a two-step process:

-

Synthesis of Chlorodicyclohexylphosphine (Cy₂PCl): This key intermediate is prepared by the controlled reaction of phosphorus trichloride (PCl₃) with a cyclohexyl Grignard reagent (CyMgCl).

-

Final Coupling Reaction: Chlorodicyclohexylphosphine is then treated with a mesityl Grignard reagent (MesMgBr) to yield the final product, this compound.

This approach allows for the modular construction of the phosphine, and the Grignard pathway is well-established for forming phosphorus-carbon bonds.[7]

Logical Flow of the Synthesis

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Safety First: Handling Pyrophoric and Air-Sensitive Reagents

The synthesis of this compound involves several pyrophoric or highly reactive reagents, including Grignard reagents and the phosphine product itself. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves.[8][9][10] For handling large quantities of pyrophoric materials, Nomex® or similar flame-resistant gloves are recommended over standard nitrile gloves.[8][11]

-

Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[12] All glassware must be rigorously dried in an oven and cooled under vacuum before use.[9]

-

Working Environment: Never work alone when handling these reagents.[8] Keep the fume hood sash at the lowest possible position.[12] Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) and quenching materials like dry sand are readily accessible.[11]

-

Reagent Transfer: Use syringes or cannulas for transferring pyrophoric liquids.[12] To avoid pressure buildup, use a syringe with a capacity at least double the volume of the liquid being transferred.[9] Always secure reagent bottles to a stand.[11][12]

| Hazard | Reagent/Compound | Precautionary Measures |

| Pyrophoric/Water-Reactive | Cyclohexylmagnesium Chloride | Handle under inert gas; avoid exposure to air/moisture.[9][10] |

| Pyrophoric/Water-Reactive | Mesitylmagnesium Bromide | Handle under inert gas; avoid exposure to air/moisture.[9][10] |

| Toxic/Corrosive | Phosphorus Trichloride | Handle in a fume hood; avoid inhalation and skin contact. |

| Air-Sensitive/Pyrophoric | This compound | Handle and store under an inert atmosphere. Can be malodorous.[13] |

Detailed Experimental Protocols

Part 1: Synthesis of Chlorodicyclohexylphosphine (Cy₂PCl)

This procedure is adapted from established methods for the synthesis of dialkylchlorophosphines.[13] The key to this reaction is the slow addition of the Grignard reagent at low temperature to prevent over-alkylation to the tertiary phosphine (PCy₃).[13]

Reaction Scheme: PCl₃ + 2 CyMgCl → Cy₂PCl + 2 MgCl₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phosphorus Trichloride (PCl₃) | 137.33 | 5.5 mL (8.68 g) | 63.2 mmol |

| Cyclohexylmagnesium Chloride | - | 50.0 mL (2.0 M in Et₂O) | 100 mmol |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 250 mL | - |

Step-by-Step Protocol:

-

Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: In the flask, place phosphorus trichloride (5.5 mL) and anhydrous diethyl ether (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the cyclohexylmagnesium chloride solution (50.0 mL, 2.0 M in Et₂O) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred PCl₃ solution over 2 hours, ensuring the internal temperature does not rise above -60 °C.[13]

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[13]

-

Workup: The resulting white suspension contains magnesium salts. The workup must be performed under an inert atmosphere. Cannula filter the mixture into another dry Schlenk flask to remove the magnesium salts. Wash the salts with two 50 mL portions of anhydrous diethyl ether.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude chlorodicyclohexylphosphine as a colorless oil or low-melting solid. The product is often used in the next step without further purification. Purity can be checked by ³¹P NMR spectroscopy (expected signal around δ 125 ppm).[14]

Part 2: Synthesis of this compound

This step involves the coupling of the prepared chlorodicyclohexylphosphine with a mesityl Grignard reagent.

Reaction Scheme: Cy₂PCl + MesMgBr → Cy₂(Mes)P + MgClBr

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chlorodicyclohexylphosphine | 232.77 | ~14.7 g (from Part 1) | ~63.2 mmol |

| Mesitylmagnesium Bromide | - | 70.0 mL (1.0 M in THF) | 70.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

Step-by-Step Protocol:

-

Setup: Use a similar flame-dried, three-necked flask setup as in Part 1.

-

Reagent Charging: Dissolve the crude chlorodicyclohexylphosphine from the previous step in 100 mL of anhydrous THF and cool the solution to -10 °C in an ice/salt bath.

-

Grignard Addition: Add the mesitylmagnesium bromide solution (70.0 mL, 1.0 M in THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred Cy₂PCl solution over 1 hour.

-

Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. The reaction progress can be monitored by ³¹P NMR.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a degassed saturated aqueous ammonium chloride solution (50 mL). This step must be done cautiously in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether. Separate the organic layer, and wash it with degassed brine (2 x 50 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification and Characterization

Crude this compound is typically an off-white solid or a viscous oil. Due to the air-sensitivity of phosphines, purification should be performed promptly.

Purification Methods

-

Crystallization: The most effective method for purifying solid phosphines. Dissolve the crude product in a minimum amount of a hot, degassed solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The choice of solvent may require some experimentation.

-

Silica Gel Chromatography: This can be performed but requires a deoxygenated silica gel column and degassed solvents (e.g., hexane/ethyl acetate mixtures). The phosphine may oxidize on the column, so this method should be performed quickly.

Characterization

The final product should be characterized to confirm its identity and purity.

-

³¹P NMR: This is the most definitive technique. A single peak is expected in the proton-decoupled spectrum.

-

¹H and ¹³C NMR: These spectra will confirm the presence of both the dicyclohexyl and mesityl groups.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₂₁H₃₅P, MW: 334.48 g/mol ).

Caption: Purification workflow via recrystallization.

Conclusion

The synthesis of this compound via a Grignard-based protocol is a reliable and scalable method for accessing this valuable ligand. The success of the synthesis hinges on the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of air and moisture. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can confidently prepare high-purity this compound for applications in catalysis and advanced organic synthesis.

References

-

Environmental Health and Safety, University of Nevada, Reno. Pyrophoric Reagents Handling in Research Labs. Available from: [Link]

-

BioRAFT. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Available from: [Link]

-

Kennemur, J. L. (2010). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 17(4), 27-35. Available from: [Link]

-

National Institutes of Health, Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Available from: [Link]

-

Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. Available from: [Link]

-

Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. Available from: [Link]

-

Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed, 35807497. Available from: [Link]

-

Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. ResearchGate. Available from: [Link]

-

Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 41(11), 1541-1552. Available from: [Link]

-

Bruno, N. C. (2014). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Available from: [Link]

-

Orpen, A. G., & Quayle, M. J. (2011). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available from: [Link]

-

Fogh, A. A., Belazregue, S., Ashley, A. E., & Chadwick, F. M. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. Available from: [Link]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. Available from: [Link]

- CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane. Google Patents.

-

Higham, L. J., & Redshaw, C. (2022). Tertiary phosphines: preparation. Royal Society of Chemistry. Available from: [Link]

-

Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. The Royal Society of Chemistry. Available from: [Link]

-

Cheung, C. L., So, C. M., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-208. Available from: [Link]

-

University of Johannesburg. (2010). Chapter 3: Synthesis of sterically hindered phosphines. UJ Content. Available from: [Link]

-

Synthesis of dicyclohexylchlorophosphane. PrepChem.com. Available from: [Link]

- CN102875596A - Preparation method of tricyclohexyl phosphine. Google Patents.

- US5892121A - Purification of tertiary phosphine oxides. Google Patents.

-

Mikhail, M. G., & Belletete, M. (2004). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (11), 1647-1652. Available from: [Link]

-

Benaicha, T., Didi, M. A., & Villemin, D. (2007). Purification of tri-n-octyl phosphine oxide by extraction and precipitation. Extraction of Zn, Mo and Fe in acid medium. Scientific Study & Research, 8(3), 269. Available from: [Link]

Sources

- 1. 膦配體 [sigmaaldrich.com]

- 2. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 10. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ors.od.nih.gov [ors.od.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. prepchem.com [prepchem.com]

Introduction: The Strategic Role of Dicyclohexyl(mesityl)phosphine in Modern Catalysis

An In-Depth Technical Guide to Dicyclohexyl(mesityl)phosphine (CAS: 870703-48-3)

In the landscape of modern synthetic chemistry, phosphine ligands are indispensable tools that underpin the efficacy of transition metal catalysis.[1][2] These ligands coordinate to metal centers, profoundly influencing their stability, reactivity, and selectivity.[2][3] this compound, identified by its CAS number 870703-48-3, has emerged as a significant member of the bulky, electron-rich phosphine ligand class.[4][5][6] Its architecture, featuring two sterically demanding cyclohexyl groups and an electron-donating mesityl (2,4,6-trimethylphenyl) group, imparts a unique combination of properties that are highly advantageous for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[7]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core attributes of this compound, from its fundamental physicochemical properties to its mechanistic role and practical application in key synthetic protocols. The narrative is grounded in the principles of causality, explaining not just what to do, but why specific experimental choices are made, ensuring a deeper understanding for the end-user.

Physicochemical & Structural Characteristics

The performance of a ligand is intrinsically linked to its physical and structural properties. This compound is a solid at room temperature, a practical advantage for handling and weighing.[7]

| Property | Value | Source(s) |

| CAS Number | 870703-48-3 | [4][5][6][8][9] |

| Molecular Formula | C₂₁H₃₃P | [5] |

| Molecular Weight | 316.46 g/mol | [7] |

| Appearance | Solid; Pale-yellow to yellow-brown solid | [7] |

| Melting Point | 81-85 °C | [7] |

| Typical Assay | ≥97% | [7] |

Detailed characterization data, including NMR and HPLC spectra, are typically available from suppliers and serve as a crucial quality control checkpoint before use.[10]

The Causality of Ligand Architecture in Catalysis

The efficacy of this compound is not coincidental; it is a direct result of its carefully balanced steric and electronic profile. Phosphine ligands are broadly characterized by these two features, which dictate their influence on the elementary steps of a catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

-

Steric Influence : The term "bulk" refers to the spatial volume occupied by the ligand around the phosphorus atom. The two cyclohexyl groups and the ortho-methyl groups of the mesityl substituent create significant steric hindrance. This bulk is critical for promoting the reductive elimination step—the final, product-forming step in many cross-coupling reactions.[11] Furthermore, this steric pressure favors the formation of highly reactive, monoligated palladium(0) species, which are often the true catalytic players, especially in the challenging activation of substrates like aryl chlorides.[12]

-

Electronic Nature : The phosphorus atom in this compound possesses a lone pair of electrons that it donates to the metal center, forming a σ-bond. The alkyl (cyclohexyl) and electron-rich aryl (mesityl) groups are strong electron-donating groups. This high electron density on the phosphorus is transferred to the palladium center, making the metal more nucleophilic. An electron-rich metal center is more reactive in the initial oxidative addition step of the catalytic cycle, facilitating the cleavage of the carbon-halide bond of the substrate.[11]

Caption: Structure of this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

The synergistic steric and electronic properties of this compound make it a powerful ligand for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.[7]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures. The use of bulky, electron-rich phosphines like this compound is crucial for expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[12][13][14] The ligand accelerates both the initial oxidative addition and the final reductive elimination steps, leading to higher efficiency and yields.[14]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a generalized procedure adapted from methodologies developed for similar bulky phosphine ligands.[12][14] It is intended as a starting point for optimization.

Objective: To couple 4-chlorotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (the Ligand)

-

4-Chlorotoluene (Aryl Halide)

-

Phenylboronic Acid (Boronic Acid)

-

Potassium phosphate tribasic (K₃PO₄) (Base)

-

Toluene/Water (Solvent system)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

-

Catalyst Preparation (Pre-formation): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%) to a dry Schlenk flask.

-

Reagent Addition: To the flask, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (e.g., 2 mL) and deionized water (e.g., 0.2 mL) via syringe. The use of a biphasic system with a specific base like K₃PO₄ is often crucial for efficient transmetalation.[14]

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The causality here is that elevated temperatures are often required to overcome the activation barrier for the oxidative addition of the stable C-Cl bond.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is central to the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination provides a versatile method for this transformation.[15][16] The use of bulky, electron-rich ligands like this compound is essential for coupling a wide array of amines (primary, secondary) with aryl halides, including challenging aryl chlorides.[17] The ligand facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[15]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

This self-validating protocol is based on established procedures for related bulky phosphine ligand systems.[18][19]

Objective: To couple 4-bromotoluene with morpholine.

Materials:

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

This compound (the Ligand)

-

4-Bromotoluene (Aryl Halide)

-

Morpholine (Amine)

-

Sodium tert-butoxide (NaOtBu) (Base)

-

Anhydrous Toluene (Solvent)

-

Inert gas supply (Argon or Nitrogen)

-

Sealed reaction tube with a magnetic stir bar

Procedure:

-

System Preparation: In a glovebox, add the Pd₂(dba)₃ (0.5-1 mol% Pd), this compound (1.2-2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a reaction tube. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine or the intermediate palladium-amine complex without competing in side reactions.[17]

-

Reagent Addition: Add 4-bromotoluene (1.0 mmol, 1.0 equiv) to the tube.

-

Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (e.g., 2 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Execution: Seal the tube tightly with a PTFE-lined cap. Place the tube in a preheated oil bath or heating block at 100 °C and stir.

-

Monitoring: After the specified time (typically 4-24 hours), cool the reaction to room temperature. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by GC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate.

-

Purification: Purify the residue by flash column chromatography to afford the N-arylated morpholine product.

Synthesis of this compound

While commercially available, understanding the synthesis of such ligands provides valuable insight. Tertiary phosphines are typically prepared via the reaction of a chlorophosphine with an organometallic reagent. A plausible, generalized route involves:

-

Grignard Formation: Preparation of mesitylmagnesium bromide from 2,4,6-trimethylbromobenzene and magnesium turnings.

-

Phosphinylation: Reaction of the Grignard reagent with dicyclohexylphosphorus chloride (Cy₂PCl). This reaction forms the P-C(aryl) bond. The bulky cyclohexyl groups are introduced via a commercially available or pre-synthesized chlorophosphine. This approach is a standard method for creating diverse phosphine ligand libraries.[14][20]

Safety, Handling, and Storage

Proper handling of organophosphorus compounds is paramount for laboratory safety.

| Aspect | Guideline | Source(s) |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Classified as a combustible solid. While not rated as pyrophoric, related phosphines can be, so handle with caution to avoid air exposure. | [7][21][22] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood or glovebox. Handle under an inert atmosphere (Argon, Nitrogen). Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat. Avoid creating dust. | [21][23][24][25] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store under an inert atmosphere to prevent slow oxidation. | [21][23][25] |

| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move person to fresh air. Seek medical attention if irritation or discomfort persists. | [21][22][25] |

Conclusion

This compound is a testament to the power of rational ligand design in catalysis. Its robust architecture, characterized by significant steric bulk and strong electron-donating capacity, makes it a highly effective ligand for palladium-catalyzed cross-coupling reactions. It enables the efficient synthesis of complex C-C and C-N bonds under conditions that might fail with less sophisticated ligands. For the medicinal and materials chemist, this translates to broader substrate scope, improved reaction efficiency, and greater synthetic flexibility, solidifying its place as a valuable tool in the modern synthetic laboratory.

References

- A Comparative Guide to Bulky Phosphine Ligands in C

- CAS NO. 870703-48-3 | this compound. Arctom.

- 870703-48-3 | MFCD08276772 | this compound. Bluestar-am.

- DICYCLOHEXYLPHOSPHINE Safety D

- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.

- Phosphine Ligands in Cross-coupling Reactions. Tokyo Chemical Industry Co., Ltd.

- 870703-48-3|this compound. BLD Pharm.

- DICYCLOHEXYL-(2,4,6-TRIMETHYLPHENYL)PHO... | 870703-48-3. ChemSrc.

- 870703-48-3 this compound. AKSci.

- Phosphine, dicyclohexyl[3-(trimethylstannyl)

- Dicyclohexylphosphine - Safety D

- Safety D

- SAFETY D

- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C

- Bulky phosphine ligands promote palladium-catalyzed protodeboron

- Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- DICYCLOHEXYL(2-MESITYL-1H-INDEN-1-YL)PHOSPHINE. Sigma-Aldrich.

- Dicyclohexylphosphine 97% | 829-84-5. Sigma-Aldrich.

- The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.

- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.

- Dicyclohexylphosphine oxide synthesis. ChemicalBook.

- Dicyclohexylphosphine | C12H23P | CID 13239. PubChem, NIH.

- cas 870703-48-3|| where to buy this compound. Chemenu.

- Dicyclohexyl[(1R)-2′-(2,4,6-trimethylphenoxy)[1,1′-binaphthalen]-2-yl]phosphine. ChemScene.

- Buchwald–Hartwig amin

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.

- Buchwald–Hartwig amin

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)- | C33H49P | CID 71309965. PubChem.

- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97%. Sigma-Aldrich.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C

- Catalytic Wittig.

- Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine. Benchchem.

- Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bimesityl-Type Phosphine Ligands. Benchchem.

Sources

- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 870703-48-3 | MFCD08276772 | this compound [aaronchem.com]

- 6. DICYCLOHEXYL-(2,4,6-TRIMETHYLPHENYL)PHO& | 870703-48-3 [chemicalbook.com]

- 7. ジシクロヘキシル-(2,4,6-トリメチルフェニル)ホスフィン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 870703-48-3 this compound AKSci 3730AC [aksci.com]

- 9. cas 870703-48-3|| where to buy this compound [french.chemenu.com]

- 10. 870703-48-3|this compound|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. gelest.com [gelest.com]

- 24. Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Dicyclohexyl(mesityl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for dicyclohexyl(mesityl)phosphine. As a bulky, electron-rich phosphine ligand, its unique properties are invaluable in modern synthetic chemistry, particularly in cross-coupling reactions. However, these same properties necessitate stringent handling protocols to mitigate potential hazards. This document is intended to empower researchers with the knowledge to work with this reagent safely and effectively.

Understanding the Compound: Properties and Reactivity Profile

This compound, also known as 2-(dicyclohexylphosphino)-1,3,5-trimethylbenzene, is a solid organophosphorus compound. Its utility in catalysis is largely due to the steric bulk of the cyclohexyl and mesityl groups and the electron-donating nature of the phosphine, which can influence the reactivity and stability of metal complexes.[1]

Physical and Chemical Properties:

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₃P | |

| Molecular Weight | 316.46 g/mol | |

| Appearance | Solid | |

| Melting Point | 81-85 °C |

While specific reactivity data for this compound is not extensively documented in publicly available safety literature, its behavior can be inferred from its structural similarity to other trialkyl and triarylphosphines. The phosphorus atom possesses a lone pair of electrons, making it a nucleophile and a Lewis base. It is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This oxidation can be slow for bulky phosphines but is a critical consideration for maintaining the reagent's integrity and the reproducibility of catalytic reactions.

The thermal decomposition of phosphine ligands can be complex, potentially generating flammable and toxic phosphorus oxides and organic phosphine vapors upon combustion.[2][3]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin, eye, and respiratory irritation. However, due to its classification as a bulky phosphine ligand and the known hazards of its parent compound, dicyclohexylphosphine, a conservative approach to handling is imperative. Dicyclohexylphosphine is classified as a pyrophoric liquid that can ignite spontaneously in air, is toxic if swallowed, and causes severe skin burns and eye damage.[2][4] While the solid nature and the mesityl group of this compound likely reduce its pyrophoricity compared to the liquid parent compound, the potential for residual pyrophoric impurities or the formation of hazardous byproducts cannot be dismissed.

GHS Hazard Classifications for this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Inferred and Potential Hazards:

-

Air Sensitivity: Like most phosphines, it is susceptible to oxidation in air.

-

Combustibility: Although a solid, it is a combustible material.

-

Toxicity: While specific toxicological data is limited, related triarylphosphines have shown varying levels of toxicity, including potential neurotoxic effects at high doses.[5][6][7] Inhalation of dust or fumes can irritate the respiratory system.

Risk Assessment Summary: The primary risks to laboratory personnel arise from:

-

Inhalation: Dust inhalation can lead to respiratory tract irritation.

-

Skin and Eye Contact: Direct contact can cause irritation or chemical burns.

-

Ingestion: Accidental ingestion could be harmful.

-

Fire: Improper handling or storage could lead to a fire hazard, especially in the presence of oxidizing agents.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls

The causality behind the choice of engineering controls is to create a physical barrier between the researcher and the hazardous material, thereby minimizing exposure.

-

Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to control the release of dust and potential vapors.

-

Inert Atmosphere: For transfers and reactions, the use of a glove box or Schlenk line is highly recommended to prevent oxidation and ensure the integrity of the reagent. An inert atmosphere of nitrogen or argon should be maintained.

-

Ventilation: General laboratory ventilation should be adequate to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[2] Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Skin and Body Protection: A flame-resistant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the work.

-

Respiratory Protection: For situations where dust generation cannot be fully controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Safe Handling and Storage Protocols

Adherence to strict protocols is the cornerstone of safely working with air-sensitive and potentially hazardous reagents. These protocols are designed as self-validating systems to ensure a safe working environment.

General Handling Precautions

-

Work in a designated area: All work with this compound should be conducted in a designated area within a fume hood.

-

Avoid dust generation: Handle the solid material carefully to minimize the creation of dust.

-

Use appropriate tools: Use spark-proof tools for transfers.[8]

-

Inert atmosphere operations: For weighing and transferring the solid, a glove box is the ideal environment. If a glove box is not available, rapid transfers under a blanket of inert gas (nitrogen or argon) can be performed, though this carries a higher risk of air exposure.

Experimental Workflow: Weighing and Transfer

The following workflow is a detailed methodology for the safe transfer of solid this compound.

Caption: Step-by-step spill response plan.

In the event of a spill, do not use water or other reactive liquids for cleanup. [3]Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. [2]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [8]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use a Class D fire extinguisher (for combustible metals) or dry powder, such as sand, dolomite, or sodium chloride. [2][9]* Unsuitable Extinguishing Media: Do not use water , foam, or carbon dioxide, as they may react with the phosphine or its decomposition products.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

-

Deactivation (if necessary): For larger quantities of waste, a chemical deactivation process may be required. This should only be performed by trained personnel following established institutional protocols. One common method for deactivating phosphines is slow oxidation with a suitable oxidizing agent under controlled conditions.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. [8]Do not dispose of it down the drain or in the regular trash. [8]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its properties, recognizing its potential hazards, and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its capabilities while ensuring a safe and productive laboratory environment. A culture of safety, built on a foundation of knowledge and meticulous practice, is paramount when working with such reactive and potentially hazardous materials.

References

-

DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. Gelest, Inc. [Link]

-

Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). ACS Publications. [Link]

-

Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry. ChemRxiv. [Link]

-

The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). DTIC. [Link]

-

OMPH018_ DICYCLOHEXYLPHOSPHINE. Gelest, Inc. [Link]

-

Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). lookchem. [Link]

-

Triphenylphosphine*. OSPAR Commission. [Link]

-

A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers. PMC - NIH. [Link]

-

COVER PAGE. OECD Existing Chemicals Database. [Link]

-

Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. OSTI.GOV. [Link]

-

Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine. PubMed. [Link]

-

Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. US EPA. [Link]

-

The thermal decomposition of phosphine by tungsten and molybdenum. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide. US EPA. [Link]

-

How pyrophoric is dicyclohexylphosphine? ResearchGate. [Link]

-

Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science (RSC Publishing). [Link]

-

Guide to the Disposal of Chemically Stabilized and Solidified Waste. US EPA. [Link]

-

Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]

-

Phosphine | Medical Management Guidelines. ATSDR - CDC. [Link]

-

Guidance On Disposal of Aluminium Phosphide Residues On Ships. Marine Insight. [Link]

-

03/14 - Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. UK P&I Club. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. 二环己基膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ospar.org [ospar.org]

- 6. A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. apps.dtic.mil [apps.dtic.mil]

solubility of Dicyclohexyl(mesityl)phosphine in organic solvents

An In-depth Technical Guide to the Solubility of Dicyclohexyl(mesityl)phosphine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bulky, electron-rich phosphine ligand critical to modern catalysis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of this ligand, offers a detailed, step-by-step experimental protocol for its quantitative determination, and discusses the practical implications for reaction design and optimization. By integrating theoretical insights with actionable methodologies, this guide serves as a self-validating resource for the effective application of this compound in organic synthesis.

Introduction: The Significance of Solubility in Homogeneous Catalysis

This compound, a member of the Buchwald-type phosphine ligands, has emerged as a powerful tool in transition metal catalysis. Its unique steric and electronic properties are instrumental in facilitating a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] The bulky dicyclohexyl and mesityl groups create a sterically demanding environment around the phosphorus atom, which promotes the reductive elimination step in catalytic cycles and stabilizes low-coordinate metal centers.

However, the successful implementation of this ligand in a reaction is fundamentally dependent on its solubility in the chosen solvent system. Proper dissolution of the ligand and the resulting metal complex is paramount for achieving optimal reaction kinetics, ensuring catalyst stability, and simplifying post-reaction workup and purification. A poorly chosen solvent can lead to catalyst precipitation, reduced activity, and inconsistent results. Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a critical prerequisite for robust and scalable synthetic protocols.

This guide provides a detailed exploration of the factors influencing the solubility of this compound and presents a practical framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the following physicochemical properties are key determinants of its behavior in organic solvents:

-

Molecular Structure and Steric Hindrance: The ligand's structure is characterized by two bulky, non-polar cyclohexyl groups and a mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom.[1] This significant steric bulk and the presence of numerous C-H bonds contribute to its overall lipophilic and non-polar character.

-

Polarity: While the phosphorus atom has a lone pair of electrons, the molecule as a whole is largely non-polar. The symmetrical distribution of the bulky alkyl and aryl groups minimizes any significant dipole moment. This inherent non-polarity suggests a preference for dissolution in non-polar or weakly polar organic solvents, following the principle of "like dissolves like."

-

Intermolecular Interactions: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, non-polar surface area of the molecule. The potential for dipole-dipole interactions is limited, and hydrogen bonding is not a significant factor.

Given these properties, it is anticipated that this compound will exhibit good solubility in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in moderately polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane). Conversely, its solubility is expected to be limited in highly polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and very poor in polar protic solvents like alcohols (e.g., methanol, ethanol) and water.

Quantitative Solubility Profile of this compound

| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility (Predicted) | Quantitative Solubility ( g/100 mL at 25°C) |

| Toluene | 2.38 | Highly Soluble | User-determined value |

| Tetrahydrofuran (THF) | 7.58 | Soluble | User-determined value |

| Dichloromethane (DCM) | 9.08 | Soluble | User-determined value |

| Hexanes | 1.89 | Soluble | User-determined value |

| Diethyl Ether | 4.34 | Soluble | User-determined value |

| Acetonitrile | 37.5 | Sparingly Soluble | User-determined value |

| Methanol | 32.7 | Poorly Soluble / Insoluble | User-determined value |

| Water | 80.1 | Insoluble | User-determined value |

Experimental Protocol for Solubility Determination

The following detailed methodology provides a robust and self-validating system for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid)[1]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or glovebox (recommended due to the air-sensitive nature of many phosphines)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the phosphine.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours). This extended stirring is necessary to ensure that the dissolution has reached equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least one hour at the same constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the phosphine.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The mass of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Practical Implications for Researchers

A clear understanding of the solubility of this compound is crucial for its effective use in the laboratory:

-

Reaction Setup: For homogeneous catalysis, the ligand and the resulting catalyst complex must remain fully dissolved throughout the reaction. Inadequate solubility can lead to the formation of inactive precipitates, resulting in lower yields and reproducibility issues.

-

Solvent Selection: The choice of solvent should not only be based on the solubility of the phosphine ligand but also on the solubility of the reactants, the reaction temperature, and compatibility with the reagents. A solvent that readily dissolves the ligand at room temperature may not be suitable for a high-temperature reaction if the solubility of other components becomes an issue.

-

Purification: The solubility profile of the ligand is also important for post-reaction workup. For example, if the product is soluble in a solvent in which the ligand is not, this can be exploited for purification by precipitation or crystallization. Conversely, if the ligand and product have similar solubilities, chromatographic separation may be necessary.

-

Safety and Handling: this compound is an air-sensitive solid and should be handled under an inert atmosphere.[2] It can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1][2] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable ligand in modern organic synthesis, and its effective application is intrinsically linked to its solubility characteristics. While detailed quantitative data is not widely published, a qualitative understanding based on its physicochemical properties, combined with the robust experimental protocol provided in this guide, empowers researchers to make informed decisions regarding solvent selection and reaction design. By systematically determining the solubility of this ligand in relevant solvent systems, scientists can enhance the reliability, efficiency, and scalability of their catalytic processes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

- SAFETY DATA SHEET. (2010-05-17).

Sources

An In-Depth Technical Guide to the Spectral Analysis of Dicyclohexyl(mesityl)phosphine

Abstract

Dicyclohexyl(mesityl)phosphine is a bulky, electron-rich trialkylphosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions. Its unique steric and electronic properties, derived from the bulky cyclohexyl groups and the electron-donating mesityl group, are critical to its function. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and other key spectral data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, chemists, and drug development professionals.

Introduction: The Structural Significance of this compound

This compound, also known as CY-Mes-Phos, belongs to a class of sterically demanding phosphine ligands. The tetrahedral arrangement around the central phosphorus atom is substituted with two cyclohexyl rings and one mesityl (2,4,6-trimethylphenyl) group.

-

Steric Hindrance : The two bulky cyclohexyl groups create a large steric footprint, defined by a significant cone angle. This property is crucial in many catalytic cycles, as it can promote reductive elimination and stabilize low-coordinate metal centers.

-

Electronic Properties : The mesityl group, with its three electron-donating methyl groups, enhances the electron-donating ability of the phosphorus atom. This increased basicity influences the ligand's coordination to metal centers and the reactivity of the resulting complex.

Accurate spectral analysis is the primary method for verifying the integrity of this structure, confirming purity, and understanding its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The analysis focuses on three key nuclei: ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: The Definitive Signal

The ³¹P nucleus (spin I=1/2, 100% natural abundance) provides a direct and unambiguous window into the electronic environment of the phosphorus atom.[1]

Expected Chemical Shift: For tertiary phosphines, the ³¹P chemical shift is sensitive to the nature of the substituents.[2] The presence of three alkyl groups (two cyclohexyl, one mesityl) places the expected signal in a characteristic region. The ³¹P{¹H} NMR spectrum of this compound typically exhibits a sharp singlet. While a specific literature value for the free ligand was not found in the search, analogous trialkylphosphines like tricyclohexylphosphine show signals in the upfield region. For instance, an increase in the number of cyclohexyl groups on a phosphine generally leads to an increase (less negative value) in the ³¹P chemical shift.[3] The chemical shift range for tertiary phosphines can be broad, generally from δ -60 to +60 ppm.[2]

Causality in Data Acquisition: Obtaining a high-quality, quantitative ³¹P NMR spectrum requires careful consideration of experimental parameters.[4]

-

Solvent Selection : Aprotic deuterated solvents like CDCl₃, C₆D₆, or THF-d₈ are suitable. The choice can subtly influence the chemical shift; consistency is key for comparative studies. Aprotic solvents are crucial to avoid unwanted reactions or deuterium exchange, which can be an issue with certain reference standards in protic solvents.[4]

-

Proton Decoupling : To simplify the spectrum to a single sharp line and improve the signal-to-noise ratio, broadband proton decoupling is almost always employed.[5][6] This removes the complex splitting patterns that would arise from coupling to the numerous protons on the cyclohexyl and mesityl groups.

-

Quantitative Measurements : For purity assessment, a quantitative spectrum is necessary. This requires ensuring complete relaxation of the ³¹P nucleus between scans. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nucleus, is essential. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[5]

-

Referencing : Spectra are referenced to an external standard of 85% H₃PO₄, which is assigned a chemical shift of δ 0.00.[6]

¹H NMR Spectroscopy: Mapping the Aliphatic and Aromatic Regions

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Expected Signals & Interpretation:

-

Mesityl Group Protons :

-

Aromatic Protons (2H) : The two meta-protons on the mesityl ring will appear as a singlet in the aromatic region (typically δ 6.8-7.2 ppm). The symmetry of the ring makes these protons chemically equivalent.

-

Methyl Protons (9H) : The three methyl groups will give rise to two distinct singlets. The two ortho-methyl groups (6H) are equivalent and will appear as one singlet, while the single para-methyl group (3H) will appear as a separate singlet, both typically in the range of δ 2.1-2.5 ppm.

-

-

Cyclohexyl Group Protons (22H) : The signals for the 22 protons on the two cyclohexyl rings will be complex and overlapping. They appear in the upfield aliphatic region (typically δ 1.0-2.0 ppm) as a series of broad multiplets.[7] The complexity arises from the fixed chair conformations of the rings and the diastereotopic nature of the axial and equatorial protons, which are further complicated by coupling to each other and to the phosphorus atom. Complete assignment of this region is often unnecessary for routine characterization but confirms the presence of the saturated rings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C{¹H} NMR spectrum reveals all unique carbon environments and provides valuable information through carbon-phosphorus coupling constants (JC-P).

Expected Signals & Interpretation:

-

Mesityl Group Carbons :

-